![molecular formula C19H18N2OS2 B2758790 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-49-2](/img/structure/B2758790.png)
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
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Description
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as DMTA, is a thiazole derivative that has been extensively studied for its potential applications in scientific research. DMTA has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Antitumor and Anticancer Applications
- Synthesis and Antitumor Activity : New derivatives of benzothiazole, including compounds related to "N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide", have been synthesized and evaluated for their antitumor activity. These compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (Yurttaş, Tay, & Demirayak, 2015).
- Anticancer Activity of Derivatives : Another study focused on the synthesis of acetamide derivatives to investigate their anticancer activities. Specific derivatives showed reasonable anticancer activity, especially against melanoma-type cell lines, underscoring the therapeutic potential of these compounds (Duran & Demirayak, 2012).
Antimicrobial Applications
- Synthesis and Anti-Microbial Activities : Novel thiazole derivatives have been synthesized and tested for their anti-bacterial and anti-fungal activities. These compounds exhibited significant antimicrobial activities, indicating their potential use in combating microbial infections (Saravanan et al., 2010).
Enzyme Inhibition and Biological Evaluation
- VEGFR-2 Inhibition for Antiproliferative Effects : Thiadiazol derivatives containing a phenyl urea warhead have been synthesized and evaluated as antiproliferative agents. These compounds, particularly one with a 4-chloro substituent, showed significant cytotoxic effects and inhibited the phosphorylation of VEGFR-2 in cancer cells, suggesting a mechanism for their antiproliferative activity (Toolabi et al., 2022).
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-8-9-15(10-14(13)2)17-11-24-19(20-17)21-18(22)12-23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDCKWOIBLECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide |
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